molecular formula C19H18N4O3S B2833782 (E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173389-25-7

(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2833782
CAS RN: 1173389-25-7
M. Wt: 382.44
InChI Key: YBHBGHHDZHMCSF-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Photolysis

  • Compounds similar to the one mentioned are often studied for their photolytic pathways, which can involve complex reactions such as reversible photoisomerisation to a ketene and loss of carbon dioxide to form singlet imino-carbene. Such studies contribute to a deeper understanding of photochemical reactions in organic compounds, which is crucial for developing new photostable materials or understanding the degradation processes of organic materials under light exposure (Ang & Prager, 1992).

Corrosion Inhibition

  • Similar compounds have been explored for their corrosion inhibition efficiency, particularly in protecting metals like carbon steel in corrosive environments. These studies often focus on the adsorption behavior of such compounds on metal surfaces, their inhibition mechanisms, and their efficiency in different conditions, providing valuable insights for industrial applications like coatings and metal processing (Tawfik, 2015).

Antimicrobial Activities

  • Research into the antimicrobial activities of related compounds is crucial for discovering new antimicrobial agents. These studies can reveal how such compounds interact with bacterial cells, their efficacy against different bacterial strains, and potential applications in combating infections or in antiseptic products (Bassyouni et al., 2012).

properties

IUPAC Name

methyl 2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-5-9-22-14-8-7-13(18(25)26-4)11-16(14)27-19(22)20-17(24)15-10-12(3)21-23(15)6-2/h1,7-8,10-11H,6,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHBGHHDZHMCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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